6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1638765-02-2
VCID: VC2889239
InChI: InChI=1S/C7H13NO.ClH/c1-6(9)2-7(3-6)4-8-5-7;/h8-9H,2-5H2,1H3;1H
SMILES: CC1(CC2(C1)CNC2)O.Cl
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol

6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride

CAS No.: 1638765-02-2

Cat. No.: VC2889239

Molecular Formula: C7H14ClNO

Molecular Weight: 163.64 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride - 1638765-02-2

Specification

CAS No. 1638765-02-2
Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
IUPAC Name 6-methyl-2-azaspiro[3.3]heptan-6-ol;hydrochloride
Standard InChI InChI=1S/C7H13NO.ClH/c1-6(9)2-7(3-6)4-8-5-7;/h8-9H,2-5H2,1H3;1H
Standard InChI Key RCFAJBHSPZIGGF-UHFFFAOYSA-N
SMILES CC1(CC2(C1)CNC2)O.Cl
Canonical SMILES CC1(CC2(C1)CNC2)O.Cl

Introduction

Chemical Identity and Structure

Basic Information

6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride features a distinctive molecular architecture centered around a spirocyclic framework. The compound is characterized by a spiro junction connecting two rings, with one ring containing a nitrogen atom (azaspiro structure). The chemical has a molecular formula of C7H14ClNO and a molecular weight of 163.64 g/mol . Its structure combines the rigidity of spirocyclic compounds with the functionality of both an alcohol group and a protonated amine.

The compound is formally identified by the CAS registry number 1638765-02-2 and has been assigned the European Community (EC) number 859-525-6 . Alternative nomenclature includes "6-Methyl-2-azaspiro[3.3]heptan-6-ol HCl" and "2-Azaspiro[3.3]heptan-6-ol, 6-methyl-, hydrochloride (1:1)" .

Structural Features

The compound's structure comprises a spirocyclic framework with a nitrogen-containing heterocycle. The spiro[3.3]heptane scaffold provides conformational restriction, which differentiates it from more flexible molecular systems. This structural rigidity can be advantageous in drug development as it may increase binding specificity to target biomolecules.

The presence of the hydroxyl group at position 6, along with the methyl substituent at the same position, creates a tertiary alcohol functionality. The nitrogen atom in the azaspiro system exists as a protonated amine in the hydrochloride salt form, which enhances the compound's water solubility compared to its free base counterpart .

Physical and Chemical Properties

Physicochemical Characteristics

The physicochemical profile of 6-methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride is critical for understanding its behavior in various applications. The compound is typically supplied at a minimum purity of 97%, making it suitable for research applications . Its salt form contributes to its relatively high water solubility, a property advantageous for biological testing and formulation development.

PropertyValueSource
Molecular FormulaC7H14ClNO
Molecular Weight163.64-163.65 g/mol
CAS Number1638765-02-2
EC Number859-525-6
Purity (typical)≥97%
Recommended StorageRoom temperature
Physical StateSolid

Spectroscopic Properties

The compound can be characterized through various spectroscopic methods. Mass spectrometry data indicates several potential adducts, with predicted collision cross-section (CCS) values that can be useful for identification and characterization purposes :

Adductm/zPredicted CCS (Ų)
[M+H]⁺128.10700131.9
[M+Na]⁺150.08894132.9
[M+NH₄]⁺145.13354134.7
[M+K]⁺166.06288128.9
[M-H]⁻126.09244127.6
[M+Na-2H]⁻148.07439133.9
[M]⁺127.09917128.7
[M]⁻127.10027128.7

These spectroscopic parameters provide valuable information for analytical chemists working with this compound, facilitating its identification and purity assessment in complex mixtures.

Synthesis Methodology

Synthetic Approach

The strategic formation of the azaspiro system is a key step in the synthesis, requiring precise control of reaction conditions to achieve the desired stereochemistry and prevent unwanted side reactions. While the specific synthetic route is proprietary, general approaches to spirocyclic amine compounds often involve ring-closure reactions of appropriately functionalized precursors .

Process Optimization

Modern synthetic approaches to this compound can benefit from continuous flow reactor technology, which offers several advantages over traditional batch processes. Continuous flow systems provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and product quality.

The optimization of reaction conditions in flow reactors can significantly enhance yield and purity while minimizing the formation of byproducts. This approach is particularly valuable for scale-up operations, where consistent product quality becomes increasingly challenging to maintain. Additionally, continuous flow processing can reduce solvent usage and energy consumption, aligning with principles of green chemistry.

Applications and Research Significance

Role as a Building Block

6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride serves as a valuable building block in organic synthesis, particularly in the development of complex molecules with medicinal potential. Its classification as a protein degrader building block suggests applications in the emerging field of targeted protein degradation, a therapeutic strategy that has gained significant momentum in recent years .

The compound's rigid spirocyclic structure can confer specific conformational properties to larger molecules, potentially enhancing their binding affinity and selectivity for biological targets. The presence of functional groups (hydroxyl and amine) provides chemical handles for further derivatization, expanding the range of accessible chemical space.

Medicinal Chemistry Applications

  • The hydroxyl group can participate in hydrogen bonding with protein residues and water molecules.

  • The protonated amine functionality may engage in electrostatic interactions with negatively charged residues in proteins.

  • The spirocyclic system provides a three-dimensional scaffold that can orient functional groups in specific spatial arrangements for optimal target engagement.

These properties collectively contribute to the compound's potential utility in developing bioactive molecules with enhanced potency and selectivity profiles.

Hazard StatementCodeClassificationOccurrence
Causes skin irritationH315Warning: Skin corrosion/irritation100%
Causes serious eye irritationH319Warning: Serious eye damage/eye irritation100%
May cause respiratory irritationH335Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation100%

These hazard classifications necessitate appropriate safety measures during handling and storage of the compound.

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